molecular formula C17H16N2O B12923826 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)- CAS No. 40040-65-1

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)-

Cat. No.: B12923826
CAS No.: 40040-65-1
M. Wt: 264.32 g/mol
InChI Key: RYGSWLNQJYEQQO-UHFFFAOYSA-N
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Description

4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This specific compound features a benzyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-benzyl-3-oxobutanoate.

    Cyclization: The intermediate ethyl 4-benzyl-3-oxobutanoate undergoes cyclization with phenylhydrazine to form 4-benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, introducing various functional groups and modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Pyrazolone derivatives with oxidized functional groups.

    Reduction: Reduced pyrazolone compounds with altered carbonyl groups.

    Substitution: Functionalized pyrazolone derivatives with new substituents.

Scientific Research Applications

4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but with a different substitution pattern.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the benzyl group, resulting in different chemical properties.

    4-Benzyl-1-phenyl-2-pyrazolin-5-one: Similar but without the methyl group at the 3-position.

Uniqueness

4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

40040-65-1

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-benzyl-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H16N2O/c1-13-16(12-14-8-4-2-5-9-14)17(20)19(18-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3

InChI Key

RYGSWLNQJYEQQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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